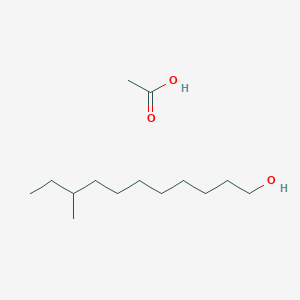

Acetic acid;9-methylundecan-1-ol

Description

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with a pungent odor, widely recognized as the primary component of vinegar. Industrially, it is produced via methanol carbonylation (e.g., the Cativa process using iridium catalysts) or fermentation by acetic acid bacteria (AAB) such as Acetobacter pasteurianus . Its metabolic role in the citric acid cycle and applications in food preservation, chemical synthesis, and pharmaceuticals make it indispensable .

9-Methylundecan-1-ol This compound is a branched-chain fatty alcohol (C₁₂H₂₆O) with a methyl group at the 9th carbon of an 11-carbon chain.

Properties

CAS No. |

83375-84-2 |

|---|---|

Molecular Formula |

C14H30O3 |

Molecular Weight |

246.39 g/mol |

IUPAC Name |

acetic acid;9-methylundecan-1-ol |

InChI |

InChI=1S/C12H26O.C2H4O2/c1-3-12(2)10-8-6-4-5-7-9-11-13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |

InChI Key |

KVVNEHGFCSZPGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Direct Esterification

Reaction Mechanism and Catalytic Systems

The esterification of 9-methylundecan-1-ol with acetic acid follows the classic acid-catalyzed nucleophilic acyl substitution mechanism. Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely employed, with H₂SO₄ demonstrating superior catalytic activity due to its stronger Brønsted acidity and capacity to stabilize transition states through hydrogen bonding. In comparative studies, H₂SO₄ achieved ester yields of 94% at 60°C over 10 hours, whereas HCl yielded <70% under identical conditions. The enhanced performance of H₂SO₄ arises from its ability to protonate the carbonyl oxygen of acetic acid, increasing electrophilicity and facilitating nucleophilic attack by the alcohol.

Process Parameters and Yield Optimization

Key variables influencing reaction efficiency include:

- Temperature : Elevated temperatures (60–80°C) accelerate kinetics but risk alcohol dehydration or ester decomposition. A balance is struck at 60°C, where side reactions are minimized while maintaining practical reaction rates.

- Molar Ratio : A 1:1.2 alcohol-to-acetic acid ratio optimizes conversion, as excess acetic acid drives equilibrium toward ester formation while mitigating reversible hydrolysis.

- Catalyst Loading : Concentrations of 1–2 wt% H₂SO₄ relative to the alcohol maximize activity without introducing excessive acid waste.

Table 1. Comparative Esterification Performance of Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 60 | 10 | 94 | |

| HCl | 60 | 10 | 68 | |

| Tosic Acid | 110–124 | 3 | 92 |

Hydrogenation-Esterification Tandem Strategy

Hydrogenation of Precursor Olefins

While direct esterification dominates, tandem hydrogenation-esterification offers an alternative route. For example, 2-methylcyclohexanol (a structural analog of 9-methylundecan-1-ol) was synthesized via o-cresol hydrogenation using Raney nickel at 160°C under 1.5 MPa H₂, achieving >99.5% conversion. Applied to 9-methylundecan-1-ol synthesis, this approach would require hydrogenating a corresponding unsaturated precursor (e.g., 9-methylundecen-1-ol) under similar conditions.

Integrated Esterification Protocol

Post-hydrogenation, the alcohol is esterified without isolation. In a patented method, 2-methylcyclohexanol reacted with acetic acid using Tosic acid at staged temperatures (100–124°C), achieving 92% yield. Temperature staging mitigates side reactions: initial low temperatures (100–105°C) prevent alcohol dehydration, while subsequent higher temperatures (122–124°C) drive esterification to completion.

Advanced Catalytic Systems and Innovations

Enzymatic Esterification

Lipase-catalyzed routes offer eco-friendly alternatives, operating under mild conditions (30–50°C, pH 7–8). Candida antarctica lipase B (CALB) immobilized on acrylic resin has demonstrated >80% conversion in hexyl acetate synthesis, suggesting potential applicability to 9-methylundecyl acetate. However, enzyme cost and scalability challenges currently restrict commercial viability.

Structural Characterization and Quality Control

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy confirms ester formation via characteristic C=O stretching at 1740–1745 cm⁻¹ and C–O–C asymmetric stretching at 1240–1260 cm⁻¹. Nuclear magnetic resonance (NMR) provides structural elucidation:

Purity Assessment

Thin-layer chromatography (TLC) on silica gel plates (eluent: benzene-acetone 9:1) verifies purity, with iodine vapor visualization revealing a single spot (Rf ≈ 0.45). Gas chromatography (GC) with flame ionization detection quantifies purity, typically >98% for optimized reactions.

Industrial-Scale Process Design

Reactor Configuration

Continuous stirred-tank reactors (CSTRs) with reflux condensers and Dean-Stark traps are preferred for large-scale esterification, enabling simultaneous reaction and water removal. A representative flowsheet includes:

Solvent Recycling

Methylcyclohexane, employed in hydrogenation steps, is recovered via fractional distillation and reused, reducing raw material costs by 30–40%. Closed-loop systems minimize waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;9-methylundecan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group in 9-methylundecan-1-ol can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester bond can be reduced to form the corresponding alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

Oxidation: Oxidation of the alcohol group can yield 9-methylundecan-1-one or 9-methylundecanoic acid.

Reduction: Reduction of the ester bond can produce acetic acid and 9-methylundecan-1-ol.

Substitution: Substitution reactions can produce various acyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Acetic acid;9-methylundecan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: The compound can be used in studies of lipid metabolism and membrane biology due to its hydrophobic properties.

Medicine: Research into the potential therapeutic effects of this compound, particularly its antimicrobial properties, is ongoing.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;9-methylundecan-1-ol depends on its chemical structure. The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, releasing acetic acid and 9-methylundecan-1-ol. The acetic acid component can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The long carbon chain of 9-methylundecan-1-ol contributes to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Acetic Acid vs. Structurally Related Acids

Formic Acid (HCOOH)

- Acidity : Formic acid (pKa ~3.75) is stronger than acetic acid (pKa ~2.4) due to the absence of an electron-donating methyl group, reducing stabilization of the conjugate base .

- Production: Formic acid is synthesized from carbon monoxide and sodium hydroxide, whereas acetic acid relies on methanol carbonylation .

- Applications : Formic acid is used in leather tanning and preservatives, while acetic acid dominates food and chemical industries .

Chloroacetic Acid (ClCH₂COOH)

- Acidity : Chloroacetic acid (pKa ~2.86) is stronger than acetic acid due to the electron-withdrawing effect of chlorine, destabilizing the carboxylate anion .

- Reactivity : The chloro substituent enhances reactivity, making it valuable in herbicide synthesis, unlike acetic acid’s broader industrial use .

Glacial Acetic Acid

- Purity : Glacial acetic acid (≥99% purity) lacks water, unlike diluted acetic acid (~4–8% in vinegar). This increases its corrosiveness and utility in chemical synthesis .

- Production : Obtained via fractional freezing or distillation, it contrasts with fermented acetic acid, which requires microbial oxidation .

Table 1: Comparison of Acetic Acid with Formic Acid and Chloroacetic Acid

9-Methylundecan-1-ol vs. Similar Alcohols and Esters

10-Undecen-1-ol

- Structure : A linear C₁₁ alcohol with a terminal double bond (C₁₁H₂₂O), contrasting with 9-methylundecan-1-ol’s branching.

- Uses : Employed in surfactants and plasticizers; branching in 9-methylundecan-1-ol may enhance lipid solubility for fragrance applications .

Ethyl Acetate (CH₃COOCH₂CH₃)

- Ester Properties: Ethyl acetate, derived from acetic acid and ethanol, is volatile and used in solvents.

Table 2: Comparison of 9-Methylundecan-1-ol with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.